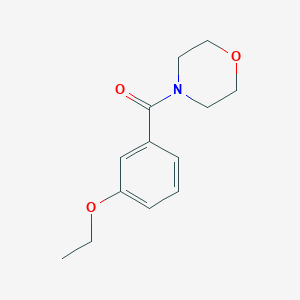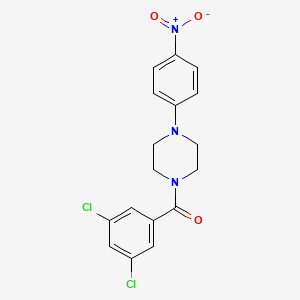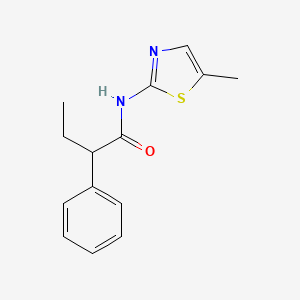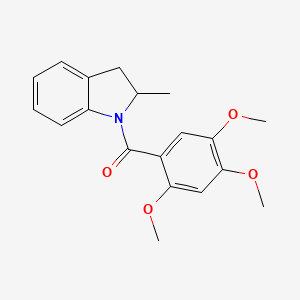![molecular formula C21H26N2O2 B4182177 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4182177.png)
1-[2-(3,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine
Overview
Description
1-[2-(3,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine, commonly known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and is known for its potential therapeutic applications in various diseases.
Scientific Research Applications
DAPP has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of anxiety, depression, and schizophrenia. DAPP has also been studied for its potential anti-inflammatory and analgesic effects. Additionally, DAPP has been investigated for its potential use as a diagnostic tool for certain diseases.
Mechanism of Action
The mechanism of action of DAPP is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. DAPP has also been shown to modulate the activity of certain ion channels, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
DAPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. DAPP has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
DAPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, DAPP has shown promising results in various preclinical studies. However, there are also some limitations to using DAPP in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully considered.
Future Directions
There are several future directions for research on DAPP. One area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of DAPP and to identify any off-target effects. There is also interest in exploring the use of DAPP as a diagnostic tool for certain diseases. Finally, there is potential for the development of new derivatives of DAPP that may have improved therapeutic properties.
Conclusion:
In conclusion, 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine, or DAPP, is a chemical compound that has shown promising results in various preclinical studies. Its potential therapeutic applications in the treatment of anxiety, depression, and schizophrenia, as well as its potential anti-inflammatory and analgesic effects, make it an area of interest for further research. While there are limitations to using DAPP in lab experiments, its relatively easy synthesis and high purity make it a valuable tool for scientific research. Future research on DAPP will likely focus on its mechanism of action, potential off-target effects, and the development of new derivatives with improved therapeutic properties.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-9-10-20(15-17(16)2)25-18(3)21(24)23-13-11-22(12-14-23)19-7-5-4-6-8-19/h4-10,15,18H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRYZTIDWYAHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4182105.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B4182119.png)
![5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4182131.png)

![N-[1-(4-pyridinyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182138.png)
![3-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4182141.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4182148.png)


![2-(4-bromo-2-chlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4182164.png)
![4-[2-(4-chloro-2-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4182188.png)
![4-bromo-5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4182192.png)